5-Hete lactone

Vue d'ensemble

Description

5-Hydroxyeicosatetraenoic acid lactone, commonly known as 5-HETE lactone, is a cyclic ester derived from 5-Hydroxyeicosatetraenoic acid. It is a metabolite of arachidonic acid and is part of the eicosanoid family. Eicosanoids are signaling molecules that play crucial roles in various physiological and pathological processes, including inflammation and immune responses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-HETE lactone can be synthesized through several methods. One common approach involves the acid-catalyzed nucleophilic addition of the hydroxyl group at the C-5 position to the carboxyl group at the C-1 position of 5-Hydroxyeicosatetraenoic acid. This reaction forms the cyclic ester structure of this compound .

Another method involves the use of yeast reduction. In this process, racemic ketoester is reduced using yeast to produce hydroxy ester and lactone intermediates, which are then converted to this compound with high enantiomeric excess .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the acid-catalyzed nucleophilic addition method. This method is preferred due to its simplicity and high yield. The reaction is carried out under controlled conditions to ensure the purity and stability of the final product .

Analyse Des Réactions Chimiques

Hydrolysis to 5-HETE

The lactone ring undergoes base-catalyzed hydrolysis to regenerate the linear hydroxy acid (5-HETE). This reaction is reversible, with equilibrium favoring the lactone due to reduced entropy in the hydrolysis product :

-

Conditions : Hydrolysis occurs in aqueous NaOH (pH > 10) at 25°C.

-

Kinetics : The reaction rate is slower compared to linear esters due to ring strain and steric hindrance .

Reduction to Diol Derivatives

5-HETE lactone can be reduced to diols using strong hydride donors like lithium aluminium hydride (LiAlH₄). The reaction proceeds via cleavage of the ester bond:

-

Product : The resulting diol retains the polyunsaturated backbone, enabling further functionalization (e.g., epoxidation or oxidation) .

Heme-Catalyzed Cleavage

In the presence of heme or ferrous iron, 5-HETE-derived peroxides undergo cleavage to bioactive aldehydes (e.g., 4-hydroxy-2-nonenal, 4-HNE) . While this compound itself is not a substrate, its hydrolysis product (5-HETE) participates in these pathways:

-

Products : 4-HNE and malondialdehyde (MDA) are generated via β-scission of the carbon chain .

-

Stereochemistry : Chiral analysis confirms 4-HNE retains the S configuration at C-15 .

Polymerization Potential

Lactones generally undergo ring-opening polymerization (ROP) to form polyesters. For example, δ-lactones polymerize to polylactides under catalytic conditions . While specific data for this compound are unavailable, its structure suggests feasibility for ROP:

-

Catalysts : Tin(II) octoate or enzymatic catalysts (e.g., lipases) could initiate polymerization.

-

Applications : Potential use in biodegradable polymers or drug-delivery systems .

Comparison of Reactivity with Linear Esters

The lactone’s cyclic structure imparts distinct reactivity compared to linear esters:

| Property | This compound | Linear Ester Analogue |

|---|---|---|

| Hydrolysis Rate | Slower | Faster |

| Enantiomeric Stability | Higher | Lower |

| Polymerization Tendency | Moderate | Low |

Data derived from general lactone chemistry and synthesis studies .

Applications De Recherche Scientifique

Biological Significance

5-HETE lactone is involved in numerous physiological processes due to its role as an eicosanoid. Eicosanoids are signaling molecules that mediate inflammation and immune responses. Research indicates that this compound contributes to the activation of B cells, suggesting its importance in immune function. Additionally, it has been implicated in cancer biology, particularly prostate cancer, where it acts as a survival factor for cancer cells .

Chemistry and Synthesis

Synthetic Routes:

- Acid-Catalyzed Nucleophilic Addition: This common method involves the reaction of the hydroxyl group at the C-5 position with the carboxyl group at the C-1 position of 5-HETE to form this compound.

- Yeast Reduction: A novel approach utilizing yeast to achieve high enantiomeric excess of both (R)- and (S)-enantiomers of this compound.

Industrial Production:

- The industrial synthesis typically employs the acid-catalyzed method due to its simplicity and high yield, ensuring the purity and stability of the product.

Medical Applications

Anti-Inflammatory Research:

this compound has been studied for its potential in developing anti-inflammatory therapies. Its ability to modulate inflammatory responses makes it a candidate for drug development targeting conditions like arthritis and other inflammatory diseases.

Cancer Treatment:

In prostate cancer research, inhibition of 5-lipoxygenase, which produces 5-HETE and subsequently this compound, leads to increased apoptosis in cancer cells. This suggests that targeting this metabolic pathway could be beneficial in cancer therapy .

Biochemical Properties

Cellular Effects:

this compound influences various cellular processes such as:

- Cell signaling pathways

- Gene expression

- Cellular metabolism

It interacts with enzymes and proteins, impacting their activity and function.

Molecular Mechanism:

The compound exerts effects at the molecular level by binding to biomolecules and influencing enzymatic activities. It has been shown to induce changes in gene expression related to inflammation and cell survival .

Case Study 1: Prostate Cancer Survival Mechanism

A study demonstrated that human prostate cancer cells produce 5-HETE constitutively, which protects them from apoptosis induced by lipoxygenase inhibitors. This indicates a critical role for this compound in sustaining cancer cell viability under serum-free conditions .

Case Study 2: Inflammation Modulation

Research focusing on inflammatory responses highlighted that this compound could modulate cytokine production in immune cells, suggesting its potential use in therapeutic interventions for inflammatory diseases.

Mécanisme D'action

5-HETE lactone exerts its effects through several mechanisms:

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Hydroxyeicosatetraenoic acid: The parent compound from which 5-HETE lactone is derived.

5-oxo-eicosatetraenoic acid: An oxidized form of this compound with potent proinflammatory properties.

Other Eicosanoids: Compounds such as leukotrienes and prostaglandins that share similar biosynthetic pathways and biological activities.

Uniqueness

This compound is unique due to its cyclic ester structure, which imparts distinct chemical and biological properties. Its ability to inhibit 5-lipoxygenase and its role in inflammation and cancer research make it a valuable compound in scientific studies .

Activité Biologique

5-HETE lactone, a derivative of 5-HETE (5-hydroxyeicosatetraenoic acid), is a biologically active compound with significant implications in various physiological and pathological processes. This article reviews the biological activity of this compound, highlighting its enzymatic interactions, effects on cellular functions, and potential therapeutic applications.

Overview of this compound

This compound is formed from the cyclization of 5-HETE, an eicosanoid involved in inflammatory processes. The lactonization alters its biological properties, influencing its interaction with enzymes and cellular receptors. Understanding the biological activity of this compound is crucial for elucidating its role in health and disease.

Enzymatic Hydrolysis and Stability

Paraoxonase-1 (PON1) Interaction

Research has shown that this compound is hydrolyzed by the enzyme paraoxonase-1 (PON1). The kinetics of this reaction vary based on genetic polymorphisms of PON1, specifically at position 192 (Q/R). Studies indicate that the 192R variant exhibits significantly higher hydrolytic activity compared to the 192Q variant, influencing the stability and biological availability of this compound in serum .

Table 1: Enzymatic Kinetics of PON1 Variants on this compound

| PON1 Variant | (µM) | (nmol/min/mg) | Significance |

|---|---|---|---|

| X | Y | Baseline | |

| QR | X + ΔK_m | Y + ΔV_max | p=0.014 |

| RR | X + 2ΔK_m | Y + 2ΔV_max | p=0.019 |

Biological Effects

Inflammatory Response Modulation

this compound has been implicated in modulating inflammatory responses. It can influence the secretion of pro-inflammatory cytokines such as IL-6 and IL-12. In vitro studies demonstrated that lactones derived from prostaglandins exhibit anti-inflammatory activities, suggesting that this compound may similarly affect inflammatory pathways .

Cellular Toxicity and Apoptosis

In certain contexts, particularly under oxidative stress conditions, this compound can induce cytotoxicity. For instance, studies have shown that exposure to high concentrations leads to apoptosis in retinal pigment epithelial (RPE) cells through oxidative stress mechanisms . This suggests a dual role where it may have protective effects in some scenarios while being detrimental in others.

Case Studies

-

Case Study on Retinal Pigment Epithelium (RPE)

A study investigated the effects of HOHA lactone (a related compound) on RPE cells, revealing that it induces mitochondrial dysfunction and apoptosis. While not directly studying this compound, these findings suggest potential parallels in how fatty acid lactones impact cellular health and contribute to conditions like age-related macular degeneration (AMD) . -

Clinical Implications in Cardiovascular Health

The role of eicosanoids, including their lactones, has been studied concerning cardiovascular diseases. Elevated levels of 5-HETE and its derivatives have been associated with increased vascular inflammation and atherosclerosis risk. Understanding how this compound interacts within these pathways could provide insights into novel therapeutic strategies for managing cardiovascular health.

Propriétés

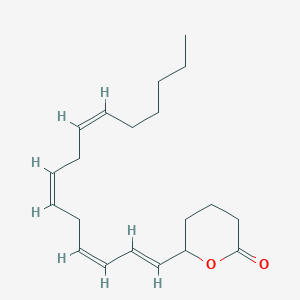

IUPAC Name |

6-[(1E,3Z,6Z,9Z)-pentadeca-1,3,6,9-tetraenyl]oxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(21)22-19/h6-7,9-10,12-14,16,19H,2-5,8,11,15,17-18H2,1H3/b7-6-,10-9-,13-12-,16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMAEYDIHWEEAF-XTDASVJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CC=CC1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C=C\C1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81517-87-5 | |

| Record name | 5-Hydroxyeicosatetraenoic acid lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081517875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 5-HETE lactone?

A1: this compound, the intramolecular ester of 5-hydroxyeicosatetraenoic acid (5-HETE), is produced alongside 5-HETE in human B cell lines stimulated with calcium ionophore. [] This suggests that both 5-HETE and this compound may play a role in B cell activation, a process initiated by a rise in intracellular calcium levels. []

Q2: How is this compound synthesized in the laboratory?

A2: Several synthetic routes have been explored:

- Yeast Reduction: A novel yeast reduction method using racemic ketoester as a starting material enables the synthesis of both (R)- and (S)-enantiomers of 6,7-dihydro-5-HETE lactone. This method leverages the stereoselectivity of yeast enzymes to achieve high enantiomeric excess (99% and 95% for the R and S enantiomers, respectively). []

- Organoiron Complexes: This approach utilizes tricarbonyl(pentadienyl)iron(1+) cations as key intermediates. Starting with the appropriate optically active precursor, both (+)- and (-)-enantiomers of 5-HETE methyl ester can be synthesized. This method allows for precise control over the stereochemistry of the final product. [, ]

Q3: Has the synthesis of this compound contributed to the understanding of leukotrienes?

A4: Yes, synthetic studies on this compound, specifically focusing on the stereospecific introduction of an allylic alcohol and the construction of the cis-divinylmethane functionality, have provided valuable insights into the synthesis of leukotrienes. [] These studies, employing organoiron complexes, have paved the way for new methods to synthesize leukotrienes and their analogs, contributing to a deeper understanding of these important biological mediators. []

Q4: What is the role of 12-HETE in relation to 5-HETE and this compound?

A5: Studies have shown that human uterine and intrauterine tissues produce 12-HETE as the major lipoxygenase product from arachidonic acid. [] While 5-HETE and this compound are also formed, they are present in smaller amounts. Interestingly, 12-HPETE, the precursor to 12-HETE, is known to inhibit prostacyclin biosynthesis. [] This finding suggests a potential interplay between these lipoxygenase products in regulating prostacyclin levels, which could have implications for pregnancy complications like pre-eclampsia. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.